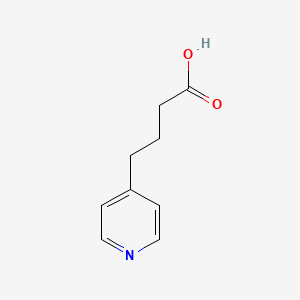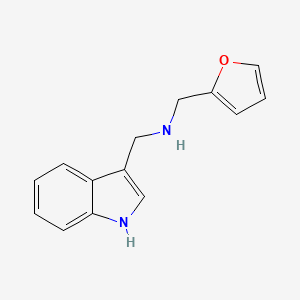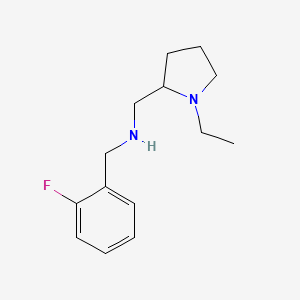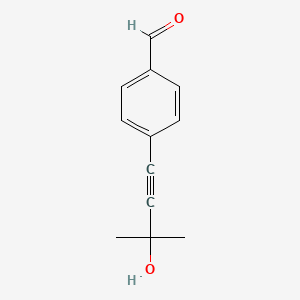
5-Nitro-2-phenoxypyridine
概述
描述
5-Nitro-2-phenoxypyridine is an organic compound with the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol It is a nitro-substituted phenoxypyridine, characterized by the presence of a nitro group (-NO2) at the 5-position and a phenoxy group (-OPh) at the 2-position of the pyridine ring
准备方法
The synthesis of 5-Nitro-2-phenoxypyridine typically involves the reaction of 2-chloro-5-nitropyridine with phenol in the presence of a base such as sodium hydride (NaH) in N,N-dimethylformamide (DMF) at room temperature . The reaction proceeds as follows:
Reaction Setup: Dissolve phenol (1.0 g, 10.6 mmol) in DMF (20 ml).
Addition of Base: Add NaH (430 mg, 10.51 mmol) to the solution and stir.
Addition of Reactant: Add 2-chloro-5-nitropyridine (1.68 g, 10.6 mmol) to the mixture.
Reaction Conditions: Stir the mixture at room temperature for 8 hours.
Product Isolation: Filter, wash, and dry the product under reduced pressure to obtain this compound as a solid (yield99%).
Industrial production methods may involve similar synthetic routes but optimized for larger scales, ensuring higher yields and purity.
化学反应分析
5-Nitro-2-phenoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents and conditions used in these reactions include SnCl2 for reduction and various nucleophiles for substitution reactions. Major products formed include 5-amino-2-phenoxypyridine from reduction and substituted phenoxypyridines from nucleophilic substitution.
科学研究应用
5-Nitro-2-phenoxypyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of pesticides and other agrochemicals due to its bioactive scaffold.
作用机制
The mechanism of action of 5-Nitro-2-phenoxypyridine and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenoxy group may enhance the compound’s ability to interact with specific enzymes or receptors, modulating their activity.
相似化合物的比较
Similar compounds to 5-Nitro-2-phenoxypyridine include other nitro-substituted pyridines and phenoxypyridines. These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical and biological properties. Examples of similar compounds include:
- 2-Chloro-5-nitropyridine
- 5-Amino-2-phenoxypyridine
- 2-Phenoxypyridine
属性
IUPAC Name |
5-nitro-2-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHGOFKIRXYJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390666 | |
| Record name | 5-nitro-2-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28222-02-8 | |
| Record name | 5-nitro-2-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)








![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)



